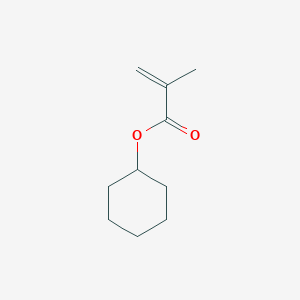

Cyclohexyl methacrylate

Overview

Description

Cyclohexyl methacrylate (CHMA) is an acrylic ester monomer used in the synthesis of polymers. It is a colorless, low viscosity liquid with a mild odor, and is used in a wide range of applications, including coatings, adhesives, and sealants. CHMA is a versatile monomer, with a wide range of properties, including low toxicity, good solubility in organic solvents, and good thermal stability. The polymerization of CHMA is fast and efficient, making it an ideal monomer for use in the synthesis of polymers.

Scientific Research Applications

Copolymerization Studies : Cyclohexyl methacrylate has been studied for its reactivity in copolymerization processes. Bevington, Harris, and Rankin (1970) investigated its copolymerization with methyl methacrylate, using sodium naphthalene as an initiator. They found significant variations in the apparent monomer reactivity ratios depending on the initiator and diluent used (Bevington, Harris, & Rankin, 1970).

Synthesis and Biological Activity : Coşkun et al. (2000) synthesized a new methacrylate monomer, 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA), and investigated its polymerization and biological activity. They found that CyAMA and its polymer exhibited antibacterial and antifungal effects (Coşkun et al., 2000).

Homopolymerization Kinetics : Buback and Kurz (1998) studied the propagation rate coefficients for homopolymerization of this compound. They observed a family-type behavior in the activation energies and volumes, indicating similarities across different methacrylates (Buback & Kurz, 1998).

Nanocomposites Development : Kopesky, McKinley, and Cohen (2006) explored the toughenability of poly(methyl methacrylate) using polyhedral oligomeric silsesquioxane nanocages, including cyclohexyl-POSS. They found that these nanocages could significantly increase tensile toughness in PMMA (Kopesky, McKinley, & Cohen, 2006).

Radiation Polymerisation : Kumar, Rao, and Rao (1987) investigated the radiation polymerization of this compound, noting the role of ionic and radical scavengers in the process. They found that polymerization occurs through both anionic and radical mechanisms (Kumar, Rao, & Rao, 1987).

Thermal and Mechanical Properties : Ribes‐Greus, Gómez-Ribelles, and Diaz-calleja (1985) studied the relaxation processes in poly(this compound) through dielectric and viscoelastic techniques, revealing details about its thermal and mechanical properties (Ribes‐Greus, Gómez-Ribelles, & Diaz-calleja, 1985).

Mechanism of Action

Target of Action

Cyclohexyl Methacrylate (CHMA) is a monofunctional monomer . Its primary targets are polymers, where it is used to impart specific properties . It is also a useful feedstock for chemical syntheses .

Mode of Action

CHMA has a characteristic high reactivity of methacrylates and a cyclic hydrophobic moiety . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds . This interaction with its targets leads to changes in the properties of the polymers.

Biochemical Pathways

CHMA forms homopolymers and copolymers . Copolymers of CHMA can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc . These processes affect the biochemical pathways of polymer formation and modification.

Pharmacokinetics

It has a density of 0.961 / 0.9374 g/cm3 at 20 / 50 °C, a refractive index nd at 20 °C of 1.4578, and a boiling point of 93.75 °C at 20 mbar . These properties can impact its distribution and elimination in certain applications.

Result of Action

The action of CHMA on polymers results in the imparting of specific properties. These include chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability . In the context of UV curing processes, CHMA-based coatings, adhesives, and inks offer fast curing, excellent hardness, hydrophobicity, and high durability .

Action Environment

The action of CHMA is influenced by environmental factors. To prevent polymerization, CHMA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . . These conditions ensure the stability and efficacy of CHMA in its applications.

Safety and Hazards

CHMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and containers may explode when heated . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

While specific future directions for CHMA are not mentioned in the sources, it is a versatile monomer that can be used in a variety of applications, including the production of polymers with specific properties . Its use in the synthesis of block copolymers and its potential as a cold flow improver for biodiesel blends highlight its versatility and potential for future research and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that it readily undergoes addition reactions with a wide variety of compounds

Cellular Effects

It is known that it can be used to impart various properties to polymers, including chemical resistance, hydrophobicity, hardness, scratch resistance, and adhesion . These properties suggest that it may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may bind to various biomolecules and potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 93.75 °C at 20 mbar and a melting point of -104 °C . This suggests that it is stable under a wide range of temperatures, which may influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may interact with various enzymes and cofactors

properties

IUPAC Name |

cyclohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOHHBRDFKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-50-7 | |

| Record name | Poly(cyclohexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051507 | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9626 @ 20 °C/20 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

101-43-9 | |

| Record name | Cyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclohexyl methacrylate?

A1: this compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.

Q2: How can I determine the tacticity of synthesized poly(this compound) (PCHMA)?

A2: 13C-NMR analysis is a common technique to determine the tacticity of PCHMA. This method can differentiate and quantify the syndiotactic, isotactic, and atactic triads within the polymer chain. []

Q3: Does the addition of this compound to styrene/acrylic copolymer resins affect their viscosity?

A3: Yes, incorporating CHMA, a cyclic methacrylate monomer with a relatively high glass transition temperature (Tg), can significantly reduce the solution viscosity of styrene/acrylic copolymer resins. This effect is particularly valuable for formulating high-solids coating resins without compromising the desired Tg. []

Q4: What causes the miscibility between PC and PMCHM?

A4: The miscibility likely arises from a combination of strong intramolecular repulsion within the PMCHM copolymer and specific intermolecular interactions between PC and PMMA segments. []

Q5: How does the presence of cyclohexyl groups in PCHMA impact the electrical resistance of PCHMA/carbon nanotube (CNT) composites?

A5: Densely grafting PCHMA onto CNTs using surface-initiated polymerization results in ultrahigh electrical resistance in the composite material. [] This is attributed to the high molecular weight and grafting density of PCHMA effectively isolating individual CNTs within the polymer matrix, preventing electrical conduction pathways. []

Q6: Does the tacticity of polystyrene influence its miscibility with PCHMA?

A6: Isotactic polystyrene (iPS) is miscible with PCHMA, forming a blend with a single, composition-dependent Tg and exhibiting a lower critical solution temperature (LCST) phase behavior. [] Solid-state 13C NMR analysis confirms intimate mixing at the molecular level. [] The tacticity of polystyrene, therefore, does not appear to hinder miscibility with PCHMA.

Q7: What happens to the density and concentration fluctuations in PCHMA upon plasticization?

A7: Plasticization of PCHMA suppresses density fluctuations while increasing concentration fluctuations. [] This observation highlights the role of plasticizer in altering the interplay between these two types of fluctuations, ultimately affecting the blend's properties.

Q8: How does the casting solvent influence the morphology of phase-separated blends of PCHMA and poly(vinyl acetate) (PVAc)?

A8: The choice of casting solvent significantly impacts the morphology of PCHMA/PVAc blends. [] Films cast from chloroform exhibit greater homogeneity and a consistently fluorescent matrix, suggesting a more uniform distribution of the components. [] Conversely, films cast from THF display heterogeneous domain sizes and shapes with a non-fluorescent matrix, indicating regions of nearly pure PVAc. []

Q9: How does the glass transition temperature (Tg) of PCHMA change with the addition of a plasticizer, di(2-ethylhexyl) phthalate (DOP)?

A9: The Tg of PCHMA decreases with increasing DOP content, indicating enhanced chain mobility and a shift of the primary (α) glass-rubber relaxation to lower temperatures. []

Q10: What is the effect of the position of the methyl group in the cyclohexyl ring on the relaxation processes of poly(methyl) cyclohexyl methacrylates?

A10: The position of the methyl group in the cyclohexyl ring of poly(methyl) cyclohexyl methacrylates influences the subglass and glass transition absorptions as observed in thermally stimulated depolarization currents (TSDC) measurements. [] This highlights the sensitivity of relaxation processes to subtle structural variations in the polymer.

Q11: Can this compound be polymerized in an aqueous medium using cyclodextrins?

A11: Yes, the polymerization of this compound can be achieved in water by forming inclusion complexes with 2,6-dimethyl-β-cyclodextrin (Me2-β-CD). [] This approach leads to the formation of water-insoluble PCHMA upon polymerization and subsequent unthreading of the cyclodextrin. []

Q12: How does the rate of grafting CMA onto 1,2-polybutadiene (1,2-PBD) vary with reaction parameters?

A12: The grafting rate of CMA onto 1,2-PBD is influenced by factors such as reaction time, monomer and initiator concentrations, backbone concentration, temperature, and the presence of additives like zinc chloride. []

Q13: What is the chain length dependence of the termination rate coefficient in CHMA bulk free-radical homopolymerizations?

A13: The termination rate coefficient (kt) in CHMA homopolymerizations exhibits a chain length dependence best described by a "composite model" with two power-law exponents. [] This suggests distinct termination behaviors for shorter and longer radicals, with the latter exhibiting a chain length dependence closer to theoretical predictions based on polymer dynamics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.